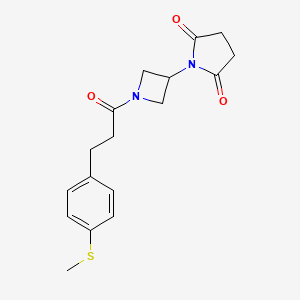

1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

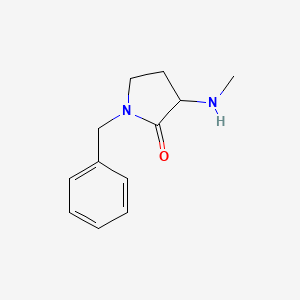

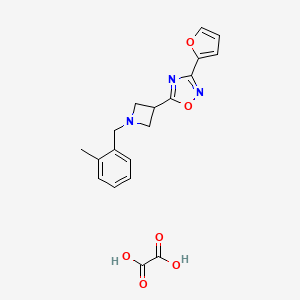

The compound “1-(1-(3-(4-(Methylthio)phenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features, including a pyrrolidine-2,5-dione group, an azetidin-3-yl group, and a 4-(methylthio)phenyl group .

Synthesis Analysis

While specific synthetic routes for this compound are not available, it’s likely that its synthesis would involve the formation of the pyrrolidine-2,5-dione and azetidin-3-yl groups, possibly through cyclization reactions. The 4-(methylthio)phenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecule contains a spirocyclic structure, characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyrrolidine-2,5-dione group could potentially undergo reactions typical of lactams .Scientific Research Applications

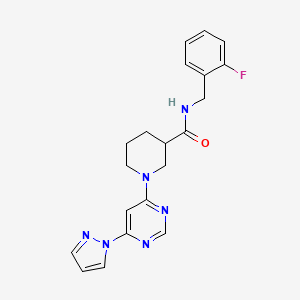

Pyrrolidine in Drug Discovery

Pyrrolidine rings are prevalent in medicinal chemistry, providing a versatile scaffold for developing compounds to treat human diseases. Their saturation allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and offering increased three-dimensional coverage, which is crucial for the binding affinity and selectivity towards biological targets. Pyrrolidine derivatives, including those with pyrrolidine-2-one and pyrrolidine-2,5-diones structures, have been extensively studied for their bioactivity, indicating potential for therapeutic applications. The design of new pyrrolidine compounds involves various synthetic strategies, with a focus on the stereochemistry at carbon centers influencing their biological profiles (Li Petri et al., 2021).

Hybrid Catalysts in Synthesis

Hybrid catalysts have been employed in synthesizing structures similar to pyrrolidine-2,5-dione, showcasing the broad applicability of these scaffolds in medicinal and pharmaceutical industries. Their synthesis often involves multi-component reactions, utilizing organocatalysts, metal catalysts, and green solvents, underlining the importance of these structures in developing lead molecules for various therapeutic areas (Parmar et al., 2023).

Chemoinformatics and Biological Interactions

Studies on chemical inhibitors and their selectivity for cytochrome P450 isoforms reveal the intricate balance between enhancing therapeutic efficacy and minimizing adverse drug-drug interactions. This research underpins the necessity of understanding the metabolic pathways and enzyme interactions of compounds, which could be relevant for derivatives of pyrrolidine-2,5-dione in predicting their metabolic stability and potential interactions in a biological system (Khojasteh et al., 2011).

Optical and Electronic Properties

The exploration of diketopyrrolopyrroles, closely related to pyrrolidine-2,5-diones, in fields like high-quality pigments and electronic devices, such as field-effect transistors and solar cells, highlights the importance of these structures in materials science. Their optical properties and stability make them candidates for future applications in optoelectronics and imaging (Grzybowski & Gryko, 2015).

Carcinogen Metabolite Biomarkers

Research into human urinary carcinogen metabolites emphasizes the significance of understanding the metabolism and potential toxicological impacts of chemical compounds. This is particularly relevant for compounds within the pyrrolidine family, as their metabolites may serve as biomarkers for exposure to carcinogens, thereby contributing to studies on tobacco and cancer (Hecht, 2002).

properties

IUPAC Name |

1-[1-[3-(4-methylsulfanylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16(21)8-9-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYWMMLKVVTHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)

![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2722202.png)

![N-[1-(3-Fluoro-4-pyridin-3-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2722206.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2722207.png)

![N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2722210.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722212.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2722214.png)